

# PFE-360: A Comparative Guide to Kinase Selectivity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: PFE-360  
Cat. No.: B15605458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of **PFE-360** (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. While specific quantitative kinome scan data for **PFE-360** is not publicly available, this guide leverages data from other well-characterized, selective LRRK2 inhibitors to provide a representative comparison.

**PFE-360** is an orally active and brain-penetrant small molecule that has been instrumental in studying the physiological and pathological roles of LRRK2.<sup>[1]</sup> Its high potency, with an in vivo IC<sub>50</sub> of 2.3 nM, underscores its efficacy in inhibiting LRRK2 kinase activity.<sup>[1]</sup>

## Comparative Kinase Selectivity

Due to the lack of a publicly available, comprehensive kinase selectivity profile for **PFE-360**, we present data from GNE-7915, another potent and selective LRRK2 inhibitor, as a representative example. This allows for an illustrative comparison of the selectivity that can be achieved with modern LRRK2 inhibitors. GNE-7915 was profiled against a panel of 392 unique

kinases in a KINOMEScan™ assay.[2] The results demonstrate a high degree of selectivity for LRRK2.

Table 1: Representative Kinase Selectivity Profile of a Potent LRRK2 Inhibitor (GNE-7915)

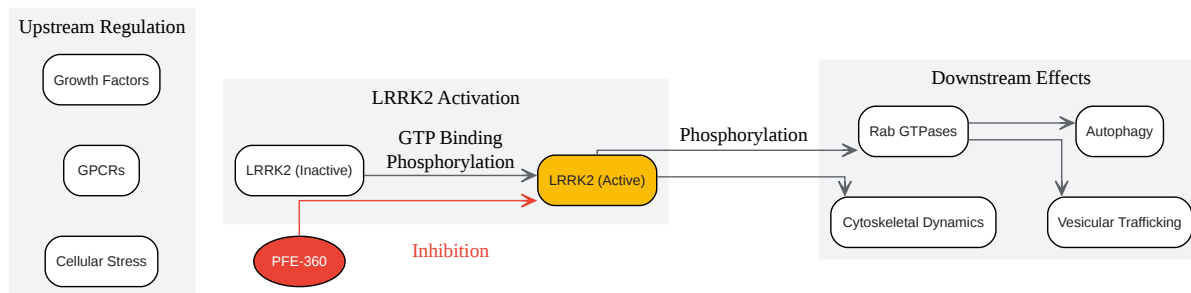
Kinase Target	Percentage of Probe Displacement (%) @ 0.1 μM
LRRK2	>65
TTK	>65
ALK	>65
8 other kinases	>50

Data from a KINOMEScan™ competitive binding assay for GNE-7915 at a concentration of 0.1 μM.[2]

Another highly selective LRRK2 inhibitor, MLI-2, has demonstrated greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[3][4][5][6] This further highlights the development of LRRK2 inhibitors with minimal off-target activity.

## LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its dysfunction is strongly linked to Parkinson's disease. The following diagram illustrates a simplified LRRK2 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of **PFE-360**.

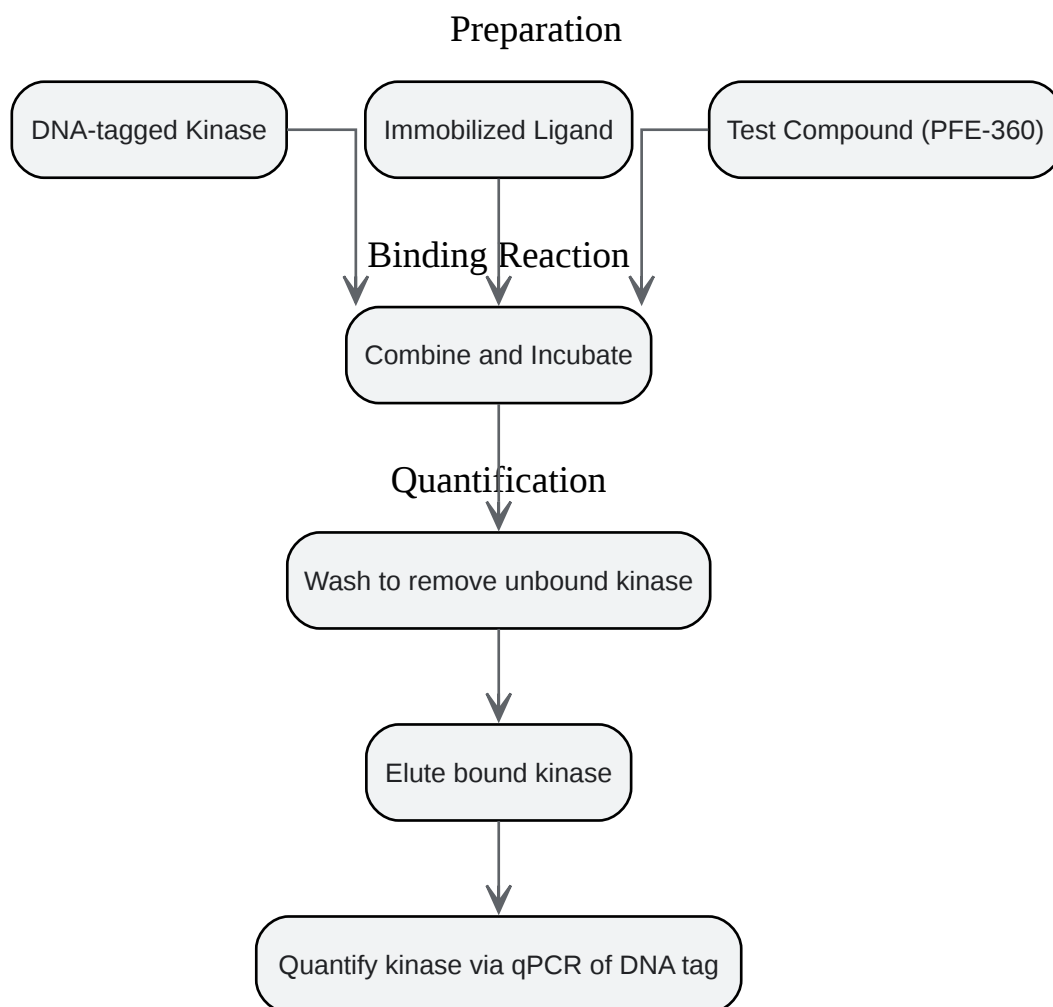
## Experimental Protocols

The following is a detailed methodology for a widely used kinase selectivity assay, the KINOMEScan™ platform, which is representative of the type of experiment used to generate the data in Table 1.

### KINOMEScan™ Competition Binding Assay

This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the KINOMEScan™ competition binding assay.

#### Detailed Steps:

- Kinase Preparation: A diverse panel of human kinases are tagged with a unique DNA identifier.
- Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
- Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., **PFE-360**) are combined and incubated to allow for binding to reach equilibrium.

- **Washing:** The solid support is washed to remove any unbound kinase.
- **Elution and Quantification:** The kinase that remains bound to the immobilized ligand is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** The amount of kinase detected in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates that the test compound is competing for the active site. The results are often expressed as the percentage of probe displacement or as a dissociation constant (Kd).

## Conclusion

**PFE-360** is a highly potent and selective LRRK2 kinase inhibitor. While a specific kinome-wide selectivity profile for **PFE-360** is not publicly available, data from analogous LRRK2 inhibitors like GNE-7915 and MLI-2 demonstrate that high selectivity is achievable for this class of compounds. This comparative guide provides researchers with a framework for understanding the cross-reactivity of **PFE-360** and offers detailed experimental protocols for assessing kinase selectivity. Such information is critical for the rigorous evaluation of in vitro and in vivo findings and for the continued development of safe and effective LRRK2-targeted therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
3. [selleckchem.com](https://www.selleckchem.com/) [[selleckchem.com](https://www.selleckchem.com/)]
4. [merckmillipore.com](https://www.merckmillipore.com/) [[merckmillipore.com](https://www.merckmillipore.com/)]
5. MLI-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [PFE-360: A Comparative Guide to Kinase Selectivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605458/docs#pfe-360-a-comparative-guide-to-kinase-selectivity\]](https://www.benchchem.com/product/b15605458/docs#pfe-360-a-comparative-guide-to-kinase-selectivity)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)